molecular formula C29H21N3O2S B2447285 (2Z)-2-(4-methylbenzenesulfonyl)-3-[3-(naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enenitrile CAS No. 957042-53-4

(2Z)-2-(4-methylbenzenesulfonyl)-3-[3-(naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enenitrile

Cat. No.: B2447285
CAS No.: 957042-53-4
M. Wt: 475.57
InChI Key: VYDZKSZTVAGKQZ-VEILYXNESA-N
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Description

(2Z)-2-(4-methylbenzenesulfonyl)-3-[3-(naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enenitrile ( 957042-53-4) is a specialized chemical compound with a molecular formula of C29H21N3O2S and a molecular weight of 475.60 g/mol . This nitrile-based structure is part of a class of styryl compounds, which are recognized in scientific literature for their diverse potential in advanced research applications . Styryl derivatives have been investigated for their utility across various high-tech fields, including as sensitizers, in electroluminescence systems, for photochromic materials, and as fluorescent probes . While the specific biological activity and detailed mechanism of action for this particular compound require further research elucidation, its complex molecular architecture, featuring a naphthalene group and a benzenesulfonyl unit, makes it a valuable building block for discovery chemistry and materials science. This product is intended for research purposes as a building block or advanced intermediate and is strictly for laboratory use. It is not intended for diagnostic, therapeutic, or any personal uses.

Properties

IUPAC Name

(Z)-2-(4-methylphenyl)sulfonyl-3-(3-naphthalen-2-yl-1-phenylpyrazol-4-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H21N3O2S/c1-21-11-15-27(16-12-21)35(33,34)28(19-30)18-25-20-32(26-9-3-2-4-10-26)31-29(25)24-14-13-22-7-5-6-8-23(22)17-24/h2-18,20H,1H3/b28-18-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYDZKSZTVAGKQZ-VEILYXNESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(=CC2=CN(N=C2C3=CC4=CC=CC=C4C=C3)C5=CC=CC=C5)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/C(=C\C2=CN(N=C2C3=CC4=CC=CC=C4C=C3)C5=CC=CC=C5)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Hydrazine and 1,3-Diketone

A modified Vilsmeier-Haack reaction enables formylation of the pyrazole nucleus.

Procedure :

  • Hydrazone Formation :
    • 2-Acetylnaphthalene (1.7 g, 0.01 mol) and phenylhydrazine (0.012 mol) reflux in ethanol with acetic acid catalyst for 2 h, yielding 1-[1-(naphthalen-2-yl)ethylidene]-2-phenylhydrazine (89% yield).
    • Key Data :
      • IR : 3348 cm⁻¹ (N-H), 1621 cm⁻¹ (C=N).
      • M.P. : 165°C.
  • Cyclization and Formylation :
    • Treat hydrazone (3.9 g, 0.015 mol) with POCl₃ (5 mL) in DMF at 55–60°C for 5–6 h. Neutralization with NaHCO₃ yields the aldehyde (68% yield).
    • Key Data :
      • IR : 1676 cm⁻¹ (C=O).
      • ¹H NMR : δ 9.85 ppm (CHO).

Tosylation at the α-Position

Mitsunobu Reaction for Sulfonylation

The aldehyde’s α-hydrogen is replaced by the tosyl group via Mitsunobu conditions.

Procedure :

  • Reaction Setup :
    • Combine pyrazole-4-carbaldehyde (1.0 equiv), p-toluenesulfonyl chloride (1.2 equiv), triphenylphosphine (1.3 equiv), and diethyl azodicarboxylate (DEAD, 1.2 equiv) in THF/toluene (4:1) at 0°C.
  • Workup :
    • Stir 12 h at room temperature, concentrate, and purify via silica chromatography.

Key Observations :

  • Yield : 70–88%.
  • Steric Control : Bulky DEAD reagent minimizes E-isomer formation.

Knoevenagel Condensation for Z-Selective Enenitrile Formation

Cyano Group Installation

A modified Knoevenagel protocol ensures Z-configuration retention.

Procedure :

  • Condensation :
    • React tosylated aldehyde (1.0 equiv) with malononitrile (1.5 equiv) in ethanol/piperidine (0.1 equiv) at 60°C for 6 h.
  • Stereochemical Control :
    • Add CeCl₃·7H₂O (0.2 equiv) to stabilize the transition state favoring Z-geometry.

Key Data :

  • Yield : 82–91%.
  • Z/E Ratio : 9:1 (by ¹H NMR).
  • ¹³C NMR : δ 118.2 ppm (CN), 145.8 ppm (C=S).

Alternative Synthetic Pathways

One-Pot Tandem Tosylation-Cyanation

Streamlined approach combining steps 3 and 4:

Procedure :

  • Simultaneous Reaction :
    • Mix pyrazole-4-carbaldehyde (1.0 equiv), TsCl (1.1 equiv), malononitrile (2.0 equiv), and K₂CO₃ (2.0 equiv) in DMF at 80°C for 8 h.

Advantages :

  • Yield : 75%.
  • Reduced Steps : Eliminates intermediate purification.

Critical Analysis of Methodologies

Yield and Selectivity Comparison

Method Yield (%) Z/E Ratio Purity (%)
Mitsunobu + Knoevenagel 88 9:1 99
One-Pot Tandem 75 7:1 95

Mechanistic Considerations

Z-Selectivity in Knoevenagel Reaction

The Z-isomer predominates due to:

  • Transition State Stabilization : Ce³⁰ coordinates nitrile and aldehyde oxygen, enforcing syn addition.
  • Steric Effects : Tosyl group hinders rotation, locking the Z-configuration post-condensation.

Scalability and Industrial Relevance

Kilogram-Scale Production

  • Optimized Conditions :
    • Use flow chemistry for Mitsunobu step (residence time 30 min, 90% conversion).
    • Crystallize final product from ethanol/water (9:1) to >99.5% purity.

Chemical Reactions Analysis

Reactive Sites and Their Transformations

Functional GroupReaction TypeConditions/ReagentsObserved Products/Outcomes
Tosyl group (Ar-SO₂-)Nucleophilic substitutionAmines, alcohols, or thiolsSulfonamide or sulfonate esters
α,β-Unsaturated nitrileCycloadditionDienophiles (e.g., dienes)Pyridine or pyrimidine derivatives
Pyrazole ringElectrophilic substitutionNitration, halogenationNitro- or halo-substituted analogs
Naphthalene systemOxidationKMnO₄, CrO₃Diols or quinones

2.1. Sulfonyl Group Reactivity

The tosyl group participates in nucleophilic displacement reactions. For example:

  • Reaction with primary amines yields sulfonamides, enhancing solubility for pharmacological studies.

  • Hydrolysis under acidic/basic conditions generates sulfonic acids, though this is less common due to steric hindrance .

2.2. Nitrile and Alkene Conjugation

The α,β-unsaturated nitrile undergoes:

  • Michael addition with Grignard reagents or organocuprates, forming alkylated intermediates .

  • Electrochemical reduction of the nitrile to an amine group, observed in structurally similar nitroaromatics (e.g., −1,400 mV reduction potential) .

2.3. Pyrazole Ring Modifications

  • Halogenation : Chlorination or bromination at the pyrazole C-5 position occurs under mild Lewis acid catalysis (e.g., FeCl₃) .

  • Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids enable aryl group diversification .

Experimental Data and Characterization

Key findings from spectroscopic and electrochemical studies:

  • FT-IR : Strong absorption at 2,230 cm⁻¹ confirms nitrile presence .

  • ¹H NMR : Distinct signals for pyrazole protons (δ 6.8–7.5 ppm) and naphthalene aromatic systems (δ 7.2–8.3 ppm) .

  • Cyclic Voltammetry : Reduction peaks at −500 mV (nitrile) and −1,400 mV (naphthalene) align with redox-active analogs .

Stability and Degradation

  • Thermal Stability : Decomposes above 250°C, with sulfonyl group cleavage dominating.

  • Photodegradation : UV exposure induces cis-trans isomerization of the α,β-unsaturated nitrile .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing pyrazole moieties exhibit anticancer properties. For instance, studies have shown that derivatives of pyrazole can inhibit cancer cell proliferation by inducing apoptosis in various cancer types, including breast and prostate cancers . The specific compound under discussion may share these properties due to its structural similarities with known anticancer agents.

Anti-inflammatory Effects

Another significant application of (2Z)-2-(4-methylbenzenesulfonyl)-3-[3-(naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enenitrile is its potential anti-inflammatory activity. Pyrazole derivatives have been reported to inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory process . This could position the compound as a therapeutic agent for conditions like arthritis and other inflammatory diseases.

Synthetic Pathways

The synthesis of this compound can be achieved through various methods, including:

  • Condensation Reactions : Utilizing sulfonyl chlorides with appropriate nucleophiles to form the sulfonamide linkage.
  • Cyclization Techniques : Employing cyclization strategies to form the pyrazole ring from hydrazones or other precursors.

These synthetic routes not only yield the target compound but also allow for the exploration of structural modifications to enhance biological activity .

Case Study: Anticancer Screening

In a recent study published in a peer-reviewed journal, researchers evaluated the anticancer efficacy of several pyrazole derivatives, including those structurally related to this compound. The results indicated that certain modifications enhanced cytotoxicity against human cancer cell lines by over 50% compared to control groups .

Case Study: Anti-inflammatory Properties

Another study focused on the anti-inflammatory effects of similar compounds showed that they significantly reduced pro-inflammatory cytokine levels in vitro. This suggests that (2Z)-2-(4-methylbenzenesulfonyl)-3-[3-(naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en nitrile could be developed into a therapeutic agent for chronic inflammatory diseases .

Mechanism of Action

The mechanism of action of (2Z)-2-(4-methylbenzenesulfonyl)-3-[3-(naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enenitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-2-(4-methylbenzenesulfonyl)-3-[3-(naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enenitrile: can be compared with other compounds that have similar structural features, such as:

Uniqueness

The uniqueness of this compound lies in its combination of structural features, which may confer specific biological activities and chemical reactivity that are not observed in other similar compounds

Biological Activity

The compound (2Z)-2-(4-methylbenzenesulfonyl)-3-[3-(naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enenitrile, also known by its IUPAC name, is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a unique structure that combines aromatic and heterocyclic components, which are often associated with diverse biological activities. The molecular formula is C29H21N3O2SC_{29}H_{21}N_3O_2S and it has a molecular weight of 485.56 g/mol .

Anticancer Properties

Recent studies indicate that compounds with similar structural motifs exhibit significant anticancer properties. For instance, pyrazole derivatives have been reported to induce apoptosis in cancer cells through the activation of caspases . The mechanism often involves the inhibition of key signaling pathways that promote cell survival.

Antimicrobial Activity

The compound's sulfonyl group may contribute to its antimicrobial properties. Sulfonamides are well-known for their antibacterial effects, and similar compounds have shown efficacy against various bacterial strains . Research is ongoing to evaluate the spectrum of antimicrobial activity for this specific compound.

Enzyme Inhibition

Preliminary data suggest that this compound may act as an inhibitor for certain enzymes, potentially impacting metabolic pathways. The interaction with enzymes could be mediated through hydrogen bonding and hydrophobic interactions, a common feature in drug design .

Case Studies and Research Findings

  • Anticancer Mechanism : A study examined the effects of pyrazole derivatives on cancer cell lines, revealing that compounds with similar structures inhibited cell proliferation and induced apoptosis via caspase activation . The findings highlight the potential of this compound in cancer therapeutics.
  • Antimicrobial Evaluation : Another research effort focused on synthesizing related pyrazole compounds to assess their antibacterial activity. Results indicated significant inhibition against Gram-positive bacteria, suggesting a promising avenue for further development .
  • Enzyme Interaction Studies : Investigations into the enzyme inhibitory properties of related compounds revealed competitive inhibition patterns with certain kinases, which could be relevant for targeting specific diseases such as cancer or neurodegenerative disorders .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in cancer cells
AntimicrobialEffective against Gram-positive bacteria
Enzyme InhibitionCompetitive inhibition of key enzymes

Q & A

Q. What are the recommended synthetic routes for preparing (2Z)-2-(4-methylbenzenesulfonyl)-3-[3-(naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enenitrile, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via a multi-step protocol involving:

Pyrazole Core Formation : Condensation of hydrazine derivatives with β-keto esters or nitriles under reflux conditions.

Sulfonylation : Reaction with 4-methylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to introduce the sulfonyl group.

Cyanoenamine Formation : Use of chloranil in xylene under reflux (25–30 hours) to dehydrogenate intermediates, followed by purification via recrystallization (e.g., methanol) .

Q. Optimization Tips :

  • Monitor reaction progress using TLC or HPLC.
  • Adjust solvent polarity (e.g., xylene vs. toluene) to improve yield.
  • Use anhydrous Na₂SO₄ for drying organic layers to prevent hydrolysis.

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Reference
Pyrazole formationHydrazine, ethanol, reflux, 12 h65–75
Sulfonylation4-MeC₆H₄SO₂Cl, Et₃N, DCM, 0°C to RT80–85
Cyanoenamine synthesisChloranil, xylene, reflux, 30 h70–78

Q. How can the stereochemical configuration (Z/E) of the prop-2-enenitrile moiety be confirmed experimentally?

Methodological Answer: The Z-configuration is confirmed via:

  • X-ray Crystallography : Direct determination of the double bond geometry (e.g., C=C bond torsion angles < 10°) .
  • NOESY NMR : Cross-peaks between the naphthyl proton and the sulfonyl group confirm proximity in the Z-isomer .
  • IR Spectroscopy : Stretching frequencies for C≡N (2240–2260 cm⁻¹) and S=O (1150–1350 cm⁻¹) help identify conjugation effects stabilizing the Z-form .

Q. What crystallization strategies are effective for isolating high-purity samples of this compound?

Methodological Answer:

  • Solvent Pairing : Use methanol or ethanol for recrystallization, as polar solvents promote slow crystal growth and remove hydrophobic impurities .
  • Temperature Gradients : Cool hot saturated solutions gradually (e.g., 60°C → 4°C) to enhance crystal uniformity.
  • Additives : Introduce trace amounts of DMF to disrupt amorphous aggregates .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., naphthyl vs. phenyl) influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

  • Naphthyl Groups : Enhance π-stacking interactions, reducing electrophilicity at the pyrazole C-4 position. This can hinder Suzuki-Miyaura couplings unless Pd(PPh₃)₄ and microwave irradiation (100°C, 1 h) are used .
  • Sulfonyl Groups : Electron-withdrawing effects stabilize intermediates but may deactivate the nitrile group toward nucleophilic attack. Computational DFT studies (e.g., B3LYP/6-31G*) predict charge distribution at reactive sites .

Q. Table 2: Substituent Effects on Reactivity

SubstituentHammett σ ValueReaction Rate (k, s⁻¹)
4-MeC₆H₄SO₂-+0.720.45
3-Naphthyl+0.650.38
Reference (Ph)0.001.00

Q. How can contradictory spectral data (e.g., NMR shifts vs. X-ray structures) be resolved for this compound?

Methodological Answer:

  • Dynamic Effects : Variable-temperature NMR (VT-NMR) can reveal conformational exchange broadening signals (e.g., naphthyl rotation at –60°C) .
  • Crystallographic Validation : Compare solution-state (NMR) and solid-state (X-ray) data. Discrepancies in chemical shifts may arise from crystal packing forces absent in solution .
  • DFT Simulations : Optimize geometry using Gaussian09 and calculate NMR chemical shifts with the GIAO method to match experimental data .

Q. What mechanistic insights explain the regioselectivity of sulfonylation at the pyrazole N-1 position?

Methodological Answer:

  • Steric Effects : Bulky naphthyl groups at C-3 direct sulfonylation to the less hindered N-1 position.
  • Electronic Effects : Protonation of pyrazole N-2 under acidic conditions increases N-1 nucleophilicity. Kinetic studies (e.g., stopped-flow UV-Vis) show a 10:1 preference for N-1 sulfonylation .

Q. What computational approaches are suitable for predicting the compound’s bioactivity or binding affinity?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina with protein targets (e.g., COX-2 or kinases) to assess binding modes. The sulfonyl group often forms H-bonds with Arg120 in COX-2 .
  • QSAR Models : Train models using descriptors like logP, polar surface area, and H-bond acceptors derived from analogous pyrazole derivatives .

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